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Compound of Interest

Compound Name: Phenyl Fluoroformate

Cat. No.: B8710385 Get Quote

An In-depth Technical Guide to the Reactivity Profile of Phenyl Chloroformate

Introduction

This technical guide provides a comprehensive overview of the reactivity profile of phenyl

haloformates, with a specific and detailed focus on phenyl chloroformate (C₇H₅ClO₂). While the

prompt specified phenyl fluoroformate, the available scientific literature extensively

documents the synthesis, reactivity, and applications of its chloro-analogue, phenyl

chloroformate, a widely used reagent in organic synthesis. Phenyl fluoroformate is not a

common reagent, and detailed studies on its reactivity are not readily available. Therefore, this

guide will center on the well-characterized phenyl chloroformate, treating it as the core subject

of interest for researchers, scientists, and drug development professionals.

Phenyl chloroformate is a versatile acyl halide used primarily for the introduction of the

phenoxycarbonyl group. This functionality serves as a protective group for amines and alcohols

and as a precursor for the formation of carbonates, carbamates, and ureas, which are common

moieties in pharmaceuticals. Understanding its reactivity, stability, and reaction mechanisms is

crucial for its effective application in complex molecule synthesis. This guide will detail its

synthesis, physicochemical properties, reaction kinetics, and mechanistic pathways, supported

by quantitative data and experimental protocols.
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The most common industrial synthesis of phenyl chloroformate involves the reaction of phenol

with an excess of phosgene (COCl₂).[1] The reaction is typically performed in a suitable

solvent, and a tertiary amine base like N,N-dimethylaniline may be used to scavenge the HCl

byproduct.[1]

General Experimental Protocol for Synthesis
A solution of phenol in a chlorinated solvent (e.g., chloroform) is cooled in an ice bath.

Phosgene gas is then bubbled through the solution. Following the introduction of phosgene, an

equimolar amount of a tertiary amine base, such as N,N-dimethylaniline, is added dropwise

while maintaining the low temperature (5-10 °C).[1] After the addition is complete, the reaction

mixture is quenched with cold water. The organic layer is separated, washed with dilute

hydrochloric acid and then with water to remove any remaining base and salts. The organic

layer is dried over an anhydrous drying agent (e.g., calcium chloride), and the solvent is

removed by evaporation. The final product, phenyl chloroformate, is purified by vacuum

distillation, collecting the fraction at approximately 74-75 °C at 1.73 kPa.[1] This method

typically results in yields of about 90%.[1]
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Synthesis Workflow of Phenyl Chloroformate
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Caption: Synthesis workflow for phenyl chloroformate from phenol and phosgene.
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Physicochemical and Spectroscopic Data
Phenyl chloroformate is a colorless liquid with a pungent odor.[2][3] It is highly corrosive and

reacts with water.[2] Key properties are summarized in the table below.

Property Value Reference(s)

Chemical Formula C₇H₅ClO₂ [4]

Molar Mass 156.57 g/mol [4]

CAS Number 1885-14-9 [4]

Appearance Colorless liquid [2]

Density 1.248 g/mL at 25 °C [5][6]

Boiling Point
74-75 °C at 13 mmHg (1.73

kPa)
[5][6]

Refractive Index n20/D 1.511 [5][6]

Vapor Pressure 1.22 psi at 20 °C [5]

Storage Temperature 2-8 °C [5]

Mass Spec (EI)
Major m/z peaks: 77, 65, 156,

39, 63
[2]

IR Spectrum
Key absorptions available in

NIST database
[7]

Reactivity Profile and Stability
Phenyl chloroformate's reactivity is dominated by the electrophilic nature of the carbonyl

carbon, which is activated by two electron-withdrawing groups: the chlorine atom and the

phenoxy group.

Hydrolytic Instability: It decomposes in water and fumes in moist air, producing phenol,

carbon dioxide, and hydrogen chloride.[2][3] This reactivity necessitates handling under

anhydrous conditions.
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Nucleophilic Attack: It reacts readily with a wide range of nucleophiles. This is its most

important feature for synthesis.

Alcohols: React to form phenyl carbonates.

Amines: React to form phenyl carbamates.

Carboxylates: Can form mixed anhydrides.

Thermal Stability: While stable at recommended storage temperatures (2-8 °C), it can

decompose upon heating.[2][5] Containers may explode if heated or contaminated with

water.[2][3]

Incompatibilities: Phenyl chloroformate is incompatible with strong oxidizing agents, alcohols,

amines, and alkali bases.[2][3] It may react vigorously or explosively with ethers like

diisopropyl ether, especially in the presence of trace metal salts.[2][3]

Reaction Mechanisms
The primary mechanism for the reaction of phenyl chloroformate with nucleophiles is

nucleophilic acyl substitution. Kinetic studies, particularly on its solvolysis, have provided

significant insight into the specific pathways.

Addition-Elimination Mechanism
For most solvolysis reactions, a stepwise bimolecular addition-elimination mechanism is

predominant.[8][9] In this pathway, the nucleophile (e.g., a solvent molecule like water or

alcohol) first attacks the carbonyl carbon, leading to a tetrahedral intermediate. This addition

step is typically the rate-determining step.[9] The intermediate then collapses by expelling the

chloride ion, which is an excellent leaving group, to form the final product.
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Addition-Elimination Mechanism for Solvolysis
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Caption: General stepwise addition-elimination pathway for nucleophilic substitution.

Evidence from Kinetic Studies
The proposed mechanism is strongly supported by kinetic data, particularly from analyses

using the extended Grunwald-Winstein equation, which relates the rate of solvolysis to solvent

nucleophilicity (N) and ionizing power (Y).[8]

log(k/k₀) = lN + mY

Where:

k is the rate constant in a given solvent.

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

l is the sensitivity to solvent nucleophilicity.

m is the sensitivity to solvent ionizing power.

For phenyl chloroformate, the observed values strongly suggest a mechanism where bond-

making (nucleophilic attack) is significant in the transition state.[8]
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Parameter Value Interpretation Reference(s)

l (Sensitivity to N) 1.66

High sensitivity to

solvent nucleophilicity,

indicating significant

bond-making in the

transition state.

Supports the addition-

elimination pathway.

[8]

m (Sensitivity to Y) 0.56

Moderate sensitivity to

solvent ionizing

power, indicating

some charge

separation and bond-

breaking in the

transition state.

[8]

Further evidence comes from Kinetic Solvent Isotope Effects (KSIE). The values for

methanolysis support a mechanism involving general-base catalysis, where a second solvent

molecule assists in deprotonating the nucleophile as it attacks.[8]

Reaction
KSIE Value
(kMeOH/kMeOD)

Interpretation Reference(s)

Methanolysis ≈ 2.3 – 2.5

A large KSIE value

indicates that the O-H

bond of the methanol

nucleophile is being

broken in the rate-

determining step,

consistent with

general-base

catalysis.

[10]

For reactions with stronger nucleophiles, such as aminolysis in acetonitrile, a more associative,

concerted SN2-like displacement mechanism has also been proposed.[10]
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Applications in Drug Development and Synthesis
The reactivity of phenyl chloroformate makes it a valuable tool for introducing protecting groups

and forming key linkages in drug molecules.

Formation of Carbamates (Amine Protection)
One of the most common applications is the reaction with primary or secondary amines to form

N-phenoxycarbonyl derivatives (carbamates). This group can serve as a stable protecting

group for the amine functionality during subsequent synthetic steps.

Experimental Protocol: General N-Phenoxycarbonylation To a solution of the amine (1.0

equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents) in

an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C, phenyl chloroformate

(1.05 equivalents) is added dropwise. The reaction is stirred at 0 °C to room temperature and

monitored by TLC. Upon completion, the reaction is quenched with water or a saturated

aqueous solution of NH₄Cl. The product is extracted with an organic solvent, and the combined

organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated

under reduced pressure. The crude product is then purified by column chromatography or

recrystallization.

The Role of Fluorine in Drug Design
While phenyl fluoroformate itself is not common, the introduction of fluorine into organic

molecules is a critical strategy in modern drug discovery.[11][12] Replacing hydrogen or other

groups with fluorine can profoundly alter a molecule's properties:

Metabolic Stability: The carbon-fluorine bond is very strong, and replacing a metabolically

labile C-H bond with C-F can block oxidation by cytochrome P450 enzymes, increasing the

drug's half-life.[11]

Lipophilicity: A single fluorine atom can increase lipophilicity, which may enhance membrane

permeability and oral bioavailability.[11][12]

Acidity/Basicity (pKa): As a highly electronegative atom, fluorine can lower the pKa of nearby

acidic protons or decrease the basicity of nearby amines, affecting the ionization state of the

drug at physiological pH.[11]
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Conformational Control: Fluorine can influence molecular conformation through steric and

electronic effects, potentially locking the molecule into a more bioactive shape for improved

target binding.[11]

A hypothetical phenyl fluoroformate would be expected to be more reactive than phenyl

chloroformate due to the higher electronegativity of fluorine, making the carbonyl carbon even

more electrophilic. However, the control and handling of such a reactive species would present

significant challenges.

Conclusion
Phenyl chloroformate is a highly reactive and versatile reagent with a well-defined reactivity

profile governed by nucleophilic acyl substitution. Its reactions typically proceed through a rate-

determining addition to form a tetrahedral intermediate. This predictable reactivity makes it an

essential tool for organic chemists, particularly in the pharmaceutical industry, for the synthesis

of carbonates and carbamates and for the protection of amine and alcohol functional groups. A

thorough understanding of its handling requirements, stability, and mechanistic pathways is

paramount for its successful and safe implementation in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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